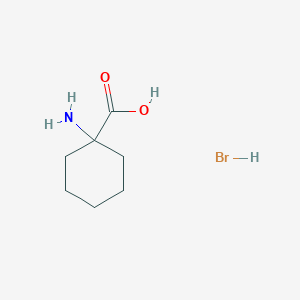

1-aminocyclohexane-1-carboxylic acid;hydrobromide

Description

1-Aminocyclohexane-1-carboxylic acid hydrobromide (Acc·HBr) is a constrained cyclic amino acid derivative where the hydrobromide salt enhances solubility and stability for pharmacological applications. The parent compound, 1-aminocyclohexane-1-carboxylic acid (Acc), is a non-canonical amino acid with a six-membered cyclohexane ring that imposes conformational rigidity on peptide backbones. This structural constraint is exploited in peptidomimetic drug design to stabilize secondary structures like γ-turns, β-helices, and receptor-specific conformations . Acc·HBr is widely used in peptide synthesis to improve bioavailability and target engagement, particularly in neuroendocrine and anticancer therapies .

Properties

Molecular Formula |

C7H14BrNO2 |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

1-aminocyclohexane-1-carboxylic acid;hydrobromide |

InChI |

InChI=1S/C7H13NO2.BrH/c8-7(6(9)10)4-2-1-3-5-7;/h1-5,8H2,(H,9,10);1H |

InChI Key |

ZSGUQVJFFAYNPL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N.Br |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of p-Aminobenzoic Acid Derivatives

A prominent industrially relevant method for preparing 1-aminocyclohexane-1-carboxylic acid derivatives, including the hydrobromide salt, involves the catalytic hydrogenation of p-aminobenzoic acid or its derivatives under mild conditions with supported metal catalysts. This process is notable for yielding a high ratio of the trans isomer (>75%), which is often the desired stereochemical form for pharmaceutical applications.

- Starting Material: p-Aminobenzoic acid or substituted derivatives.

- Catalyst: Ruthenium on carbon (Ru/C) with metal loading typically 5%, catalyst concentration 20-40% by weight relative to substrate.

- Reaction Conditions: Low hydrogen pressure, mild temperatures, one-pot reaction.

- Solvent: Commonly acetone or acetone/water mixtures.

- Outcome: High trans:cis isomer ratio (>75%), yield around 60-70%.

Example Process Summary:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Hydrogenation of p-aminobenzoic acid with Ru/C catalyst | Room temperature, low H₂ pressure, acetone solvent | Formation of 4-amino-1-cyclohexanecarboxylic acid (cis/trans mixture) |

| 2 | Protection of amino group with tert-butoxycarbonyl (Boc) anhydride | Room temperature, 20 hours stirring | Boc-protected amino acid mixture |

| 3 | Methylation with methyl bromide in acetone | 60°C, 3 hours | Precipitation of protected trans isomer |

| 4 | Acid work-up and extraction | Citric acid aqueous solution, DCM extraction | Purified trans-4-[(tert-butoxy)carbonyl]amino cyclohexane-1-carboxylic acid with 99% purity |

This method is documented in patent CN108602758B and related literature, emphasizing its industrial scalability and stereoselectivity.

Multi-Step Synthesis via Cyclization and Reduction

Another approach, although more common for smaller ring analogues like 1-aminocyclopropane-1-carboxylic acid, provides insight into synthetic strategies applicable to cyclohexane derivatives.

- Starting Materials: Nitroacetate esters (ethyl or methyl nitroacetate) and 1,2-dihaloethane derivatives (e.g., glycol dibromide).

- Key Reactions:

- Alkylation and cyclization to form nitro-substituted cyclohexane intermediates.

- Reduction of nitro group to amino group using tin(II) chloride in methanol or ethanol at 15–20°C.

- Hydrolysis of ester groups to carboxylic acid using sodium or potassium hydroxide under reflux (70–90°C).

- Purification by crystallization from ethanol.

Reaction Conditions and Catalysts:

| Step | Catalyst/Reagent | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Cyclization | Sodium carbonate or wormwood salt | Methylene dichloride | 80–120°C reflux | Hydrocarbonylation cyclization |

| Reduction | Tin(II) chloride | Methanol or ethanol | 15–20°C | Selective nitro reduction |

| Hydrolysis | NaOH or KOH | Methanol or ethanol | 70–90°C reflux | Ester hydrolysis |

| Purification | Ethanol crystallization | Cooling, stirring | Ambient to low temp | High purity product |

While this method is more established for smaller ring systems, analogous conditions can be adapted for cyclohexane derivatives, especially for preparing amino acid hydrobromide salts by subsequent acidification with hydrobromic acid.

Enantioselective Catalytic Hydrogenation for Chiral Aminocyclohexane Carboxylic Acids

For enantiomerically enriched 1-aminocyclohexane-1-carboxylic acid hydrobromide, catalytic asymmetric hydrogenation of cyclohexenone derivatives using chiral rhodium or ruthenium catalysts is a preferred method.

- Precursor: Cyclohexenone derivatives bearing carboxyl groups.

- Catalysts: Chiral Rh or Ru complexes.

- Conditions: Hydrogen gas at elevated pressures (often 1–10 atm), temperatures 20–40°C.

- Outcome: High enantiomeric excess (>95%) and high yield.

- Purification: Crystallization or chromatographic techniques to isolate the hydrobromide salt.

This method is widely used in research and industrial settings for producing chiral amino acids with defined stereochemistry, critical for pharmaceutical applications.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Catalytic hydrogenation of p-aminobenzoic acid | p-Aminobenzoic acid | 5% Ru/C (20-40% w/w) | Acetone | Room temp, low H₂ pressure | 60–70 | ~99 | High trans isomer selectivity |

| Cyclization-reduction-hydrolysis | Nitroacetate esters + 1,2-dihaloethane | Na₂CO₃, SnCl₂, NaOH/KOH | CH₂Cl₂, MeOH/EtOH | 15–120°C (varied) | 60–80 | >95 | Multi-step, adaptable |

| Enantioselective hydrogenation | Cyclohexenone derivatives | Chiral Rh/Ru catalysts | THF, MeOH | 20–40°C, elevated H₂ pressure | >90 | >95 (ee) | For chiral hydrobromide salts |

Analysis and Considerations

The catalytic hydrogenation of p-aminobenzoic acid is the most direct and industrially feasible method, offering a one-pot synthesis with good stereoselectivity and high purity of the trans isomer, which is often preferred for biological activity.

The multi-step cyclization and reduction approach provides flexibility in modifying substituents and can be tailored to produce various derivatives, though it requires more steps and careful control of reaction conditions.

The enantioselective catalytic hydrogenation route is essential when chiral purity is critical, such as for pharmaceutical intermediates, and benefits from advances in chiral catalyst design.

The hydrobromide salt form is typically obtained by acidification of the free amino acid with hydrobromic acid post-synthesis, followed by crystallization to ensure purity.

Chemical Reactions Analysis

1-Aminocyclohexane-1-carboxylic acid undergoes various chemical reactions :

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into cyclohexylamine derivatives.

Substitution: It can undergo substitution reactions where the amino or carboxylic groups are replaced by other functional groups.

Peptide Synthesis: It is commonly used in peptide synthesis due to its ability to form stable peptide bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

1-Aminocyclohexane-1-carboxylic acid has several applications in scientific research :

Chemistry: It is used as a building block in organic synthesis and peptide synthesis.

Biology: It is studied for its role in protein structure and function due to its unique cyclic structure.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug design and development.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-aminocyclohexane-1-carboxylic acid involves its interaction with biological molecules . As an amino acid derivative, it can be incorporated into peptides and proteins, affecting their structure and function. Its cyclic structure imposes conformational constraints, which can influence the biological activity of the peptides it is part of.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and conformational properties of Acc·HBr are best understood in comparison to other cyclic and constrained amino acids. Below is a detailed analysis:

Structural and Conformational Comparisons

Table 1: Physicochemical and Conformational Properties of Cyclic Amino Acids

Key Findings :

- Ring Size vs. Flexibility : Larger rings (e.g., Acc) reduce steric strain, enabling adaptive conformations in peptides. Smaller rings (Ac3c, Ac4c) enforce stricter geometries, often disrupting native folds .

- Biological Impact : Acc’s six-membered ring allows it to mimic β-turns in Leu-enkephalin and stabilize V2 vasopressin receptor agonists, whereas Ac5c/Ac4c are less effective in these roles .

Pharmacological Activity Comparisons

Key Findings :

- Receptor Selectivity : Acc’s conformational adaptability enables precise receptor interactions. For example, [Acc²]AVP achieves 100-fold higher V2 selectivity than Aib-containing analogues .

- Salt Form Impact: While the hydrobromide salt improves solubility, studies on similar compounds (e.g., 1-isobutanoyl-2-isopropylisothiourea salts) suggest that salt-forming acids (e.g., HBr vs.

Stability and Metabolic Considerations

Biological Activity

1-Aminocyclohexane-1-carboxylic acid; hydrobromide (Acc·HBr) is a cyclic amino acid derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry, along with relevant case studies and research findings.

- IUPAC Name : 1-Aminocyclohexane-1-carboxylic acid hydrobromide

- Molecular Formula : CHBrNO

- Molecular Weight : 220.10 g/mol

Biological Activity Overview

1-Aminocyclohexane-1-carboxylic acid exhibits a range of biological activities, particularly in the context of peptide synthesis and receptor modulation. Its structural properties allow it to interact with various biological targets, making it a compound of interest in pharmacological research.

1. Antidiuretic Activity

Research has shown that certain analogues of 1-aminocyclohexane-1-carboxylic acid can function as potent antidiuretic agents. A study on peptide analogues revealed that compounds containing Acc at specific positions exhibited significant antidiuretic effects comparable to arginine vasopressin (AVP), a key hormone in water retention .

| Compound | Position | Antidiuretic Activity |

|---|---|---|

| [Mpa(1),Acc(2),Val(4),D-Arg(8)]VP | 2 | High |

| [Mpa(1),Acc(3),Val(4),D-Arg(8)]VP | 3 | Moderate |

2. Protein Nanostructure Stability

The introduction of 1-aminocyclohexane-1-carboxylic acid into β-helical protein nanostructures has been shown to enhance stability. This property is crucial for the design of synthetic proteins and nanoconstructs, suggesting potential applications in drug delivery and biomaterials .

The biological activity of 1-aminocyclohexane-1-carboxylic acid can be attributed to its ability to modulate receptor activity and influence metabolic pathways:

- Receptor Modulation : The compound has been implicated in the modulation of vasopressin receptors, affecting fluid balance and blood pressure regulation.

- Cytotoxicity Studies : In vitro studies have indicated that certain derivatives can induce oxidative stress in cancer cells, leading to increased cell death through reactive oxygen species (ROS) generation .

Case Study 1: Anticancer Properties

A study investigated the effects of a series of cyclic amino acids, including 1-aminocyclohexane-1-carboxylic acid, on melanoma cell lines. The results indicated that these compounds could selectively induce cytotoxicity in malignant cells while sparing non-malignant cells, highlighting their potential as targeted cancer therapies .

Case Study 2: Structural Applications in Drug Design

Research into the structural properties of 1-aminocyclohexane-1-carboxylic acid has led to its application in the design of new bradykinin analogues. These analogues demonstrated enhanced binding affinity and specificity for bradykinin receptors, suggesting a pathway for developing more effective therapeutics for conditions like hypertension and edema .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-aminocyclohexane-1-carboxylic acid hydrobromide, and how can yield be improved?

- Methodological Answer : The hydrobromide salt can be synthesized via neutralization of the parent acid (1-aminocyclohexane-1-carboxylic acid) with hydrobromic acid. Key steps include:

- Using anhydrous conditions to avoid hydrolysis of intermediates (e.g., THF as solvent, inert atmosphere) .

- Optimizing stoichiometry (e.g., 1:1 molar ratio of acid to HBr) and reaction temperature (0–25°C) to minimize byproducts.

- Post-synthesis purification via recrystallization from ethanol/water mixtures to enhance purity .

Q. How can researchers validate the purity and structural integrity of 1-aminocyclohexane-1-carboxylic acid hydrobromide?

- Analytical Workflow :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to assess purity (>98%) .

- NMR : Confirm structure via NMR (e.g., cyclohexane ring protons at δ 1.2–2.1 ppm, carboxylic proton at δ 12.5 ppm) .

- Mass Spectrometry : Compare experimental spectra (e.g., m/z 144.1 [M+H] for the parent acid) with reference data in mzCloud .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Solubility : Highly soluble in water (>50 mg/mL) and polar aprotic solvents (DMSO, DMF) but insoluble in non-polar solvents like hexane .

- Stability :

- pH Sensitivity : Stable at pH 2–6; degrades in alkaline conditions (pH >8) via decarboxylation.

- Thermal Stability : Decomposes above 300°C; store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can enantiomeric purity of 1-aminocyclohexane-1-carboxylic acid derivatives be achieved, and what chiral resolution methods are applicable?

- Stereochemical Synthesis :

- Use chiral auxiliaries (e.g., Fmoc-protected intermediates) or asymmetric catalysis (e.g., Evans’ oxazaborolidine) to control stereochemistry .

- Resolution Methods :

- Chiral HPLC : Utilize columns like Chiralpak IA with hexane/isopropanol (80:20) for baseline separation of enantiomers .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral counterions (e.g., L-tartaric acid) .

Q. What computational approaches are suitable for predicting the biological activity or binding affinity of this compound?

- In Silico Strategies :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., GABA receptors due to structural similarity to cycloleucine) .

- QSAR Modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental IC values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported spectral data or reactivity profiles?

- Data Cross-Validation :

- Compare experimental IR, NMR, and MS data with high-quality databases (e.g., NIST mzCloud , PubChem ).

- Replicate key reactions (e.g., bromination, cyclization) under controlled conditions to isolate variables (e.g., moisture, oxygen sensitivity) .

Q. What are the metabolic pathways and degradation products of this compound in biological systems?

- Metabolic Profiling :

- Conduct in vitro assays with liver microsomes to identify phase I metabolites (e.g., hydroxylation at cyclohexane C3/C4 positions).

- Use LC-HRMS to detect hydrobromide dissociation products (e.g., cyclohexane-1-carboxylic acid) in plasma .

Safety and Handling

Q. What are the critical safety precautions for handling the hydrobromide salt in laboratory settings?

- Hazard Mitigation :

- Wear PPE (gloves, goggles) to avoid skin/eye irritation (GHS H315/H319) .

- Use fume hoods to prevent inhalation of fine particles (H335) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.